molecular formula C8H9N3O4 B14616320 N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide CAS No. 59290-21-0

N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide

Cat. No.: B14616320
CAS No.: 59290-21-0
M. Wt: 211.17 g/mol
InChI Key: YAWZPWDUJLLMNP-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxyethyl group and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide typically involves the reaction of 5-nitropyridine-3-carboxylic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps may be implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyldiethanolamine: A compound with similar hydroxyethyl groups but different overall structure and applications.

    N,N-bis(2-hydroxyethyl)oleamide: Another compound with hydroxyethyl groups, used in different industrial applications.

Uniqueness

N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide is unique due to the presence of both hydroxyethyl and nitro groups on the pyridine ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

CAS No.

59290-21-0

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O4/c12-2-1-10-8(13)6-3-7(11(14)15)5-9-4-6/h3-5,12H,1-2H2,(H,10,13)

InChI Key

YAWZPWDUJLLMNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])C(=O)NCCO

Origin of Product

United States

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